4,4'-Biphenyldithiol

Beschreibung

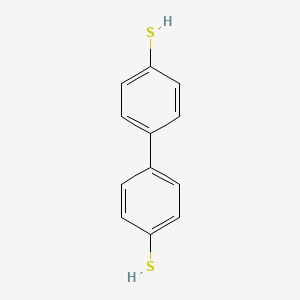

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-sulfanylphenyl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPKUXAKHIINGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219797 | |

| Record name | 4,4'-Thiobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6954-27-4 | |

| Record name | [1,1′-Biphenyl]-4,4′-dithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6954-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Thiobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006954274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Biphenyldithiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Thiobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-biphenyl]-4,4'-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-THIOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRF2J4LARU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4,4'-Biphenyldithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4,4'-biphenyldithiol (BPDT), a molecule of significant interest in materials science, nanotechnology, and medicinal chemistry. This document details two primary synthetic methodologies, outlines purification protocols, and provides expected analytical data for the final product.

Introduction

This compound is a bifunctional organic molecule characterized by a biphenyl backbone with thiol groups at the 4 and 4' positions. This unique structure allows it to act as a molecular linker, capable of forming self-assembled monolayers (SAMs) on metal surfaces, which is crucial for the development of molecular electronic devices and sensors. Furthermore, its derivatives are explored in drug development for their potential biological activities. The synthesis of high-purity BPDT is critical for these applications, necessitating well-defined and reproducible experimental procedures.

Synthetic Methodologies

Two principal synthetic routes for this compound are presented: the reduction of biphenyl-4,4'-disulfonyl chloride and the monolithiation of 4,4'-dibromobiphenyl followed by reaction with elemental sulfur.

Synthesis via Reduction of Biphenyl-4,4'-disulfonyl Chloride

This method involves the preparation of biphenyl-4,4'-disulfonyl chloride from biphenyl, followed by its reduction to the desired dithiol.

Experimental Protocol:

Step 1: Synthesis of Biphenyl-4,4'-disulfonyl chloride

Biphenyl is reacted with an excess of chlorosulfonic acid at a controlled temperature. The reaction mixture is then carefully quenched with ice, and the precipitated biphenyl-4,4'-disulfonyl chloride is collected by filtration, washed, and dried.

Step 2: Reduction to this compound

The biphenyl-4,4'-disulfonyl chloride is reduced using a suitable reducing agent, such as tin(II) chloride in the presence of hydrochloric acid. The reaction is typically carried out in a solvent like glacial acetic acid. After the reduction is complete, the product is isolated by filtration or extraction, followed by purification.

Synthesis via Lithiation of 4,4'-Dibromobiphenyl

This route offers a more direct approach starting from commercially available 4,4'-dibromobiphenyl. It involves a selective monolithiation followed by quenching with elemental sulfur. This method can be effectively performed using a microflow system to ensure high selectivity and yield.[1][2]

Experimental Protocol:

Step 1: Selective Monolithiation of 4,4'-Dibromobiphenyl

A solution of 4,4'-dibromobiphenyl in an anhydrous solvent such as tetrahydrofuran (THF) is reacted with one equivalent of n-butyllithium at a low temperature (e.g., -78 °C to 0 °C) in a microflow reactor.[1][2] The precise control of stoichiometry and temperature afforded by the microflow system is crucial for achieving high selectivity for the monolithiated intermediate.[1][2]

Step 2: Reaction with Elemental Sulfur

The resulting solution containing (4'-bromobiphenyl-4-yl)lithium is then reacted with an excess of elemental sulfur. The sulfur is typically added as a solution or a fine powder at low temperature.

Step 3: Workup and Reduction

The reaction mixture is quenched with a reducing agent, such as lithium aluminum hydride or sodium borohydride, to reduce the initially formed disulfide and polysulfide species to the thiol. The mixture is then acidified, and the product is extracted with an organic solvent.

Purification

High purity of this compound is essential for its applications. The primary method for purification is recrystallization.

Experimental Protocol: Recrystallization

The crude this compound is dissolved in a minimum amount of a hot solvent or solvent mixture. Suitable solvents include ethanol, toluene, or a mixture of ethanol and water. The hot solution is filtered to remove any insoluble impurities and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Synthesis and Purification Data

| Parameter | Reduction of Disulfonyl Chloride | Lithiation of Dibromobiphenyl |

| Starting Material | Biphenyl-4,4'-disulfonyl chloride | 4,4'-Dibromobiphenyl |

| Typical Yield (crude) | 70-85% | 80-90%[1][2] |

| Purification Method | Recrystallization | Recrystallization |

| Typical Purity | >98% | >99% |

| Appearance | White to off-white solid | White to pale yellow solid |

Table 2: Characterization Data

| Property | Value |

| Molecular Formula | C₁₂H₁₀S₂ |

| Molecular Weight | 218.34 g/mol |

| Melting Point | 178-182 °C |

| 1H NMR (CDCl₃, δ ppm) | ~7.5 (d, 4H), ~7.3 (d, 4H), ~3.5 (s, 2H, -SH) |

| 13C NMR (CDCl₃, δ ppm) | ~138, ~132, ~128, ~127 |

| FTIR (cm⁻¹) | ~2550 (S-H stretch), ~1590, 1480 (C=C aromatic stretch), ~820 (para-disubstituted C-H bend) |

Conclusion

This guide has detailed two robust methods for the synthesis of this compound, a key building block in various scientific and technological fields. The choice of synthetic route may depend on the availability of starting materials and the desired scale of production. Proper purification, primarily through recrystallization, is paramount to achieving the high purity required for most applications. The provided data serves as a benchmark for researchers working with this versatile molecule.

References

- 1. BJOC - Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems [beilstein-journals.org]

- 2. Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-Biphenyldithiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Biphenyldithiol (BPDT) is an aromatic dithiol compound that has garnered significant interest in the field of materials science, particularly in the development of self-assembled monolayers (SAMs) and molecular electronics. Its rigid biphenyl backbone and terminal thiol groups allow for the formation of highly ordered molecular layers on metal surfaces, making it a valuable building block for fabricating nanoscale electronic components and functionalized surfaces. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and purification, safety information, and its primary applications, with a forward-looking perspective on its potential utility in biomedical and drug development contexts.

Chemical and Physical Properties

This compound is a white to yellow crystalline solid. The key physicochemical properties of BPDT are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 6954-27-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀S₂ | [2][3] |

| Molecular Weight | 218.34 g/mol | [2][3] |

| Melting Point | 165-174 °C | [4] |

| Boiling Point (Predicted) | 366.4 ± 35.0 °C | |

| Density (Predicted) | 1.213 ± 0.06 g/cm³ | |

| pKa (Predicted) | 6.04 ± 0.10 | |

| Appearance | White to yellow powder/crystal | |

| Storage Temperature | -20°C | [4] |

Safety Data Sheet (SDS)

A summary of the safety information for this compound is provided in the table below. It is crucial to consult the full Safety Data Sheet from the supplier before handling this chemical.

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | ||

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H413: May cause long lasting harmful effects to aquatic life. | [5] |

| Precautionary Statements | P264, P270, P273, P301 + P312, P501 | |

| Hazard Classifications | Acute Toxicity, Oral (Category 4), Hazardous to the aquatic environment, long-term hazard (Category 4) | [5] |

| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of biphenyl-4,4'-disulfonyl chloride. A general procedure is outlined below.

Reaction Scheme:

Caption: General synthesis pathway for this compound.

Detailed Protocol:

-

Preparation of Biphenyl-4,4'-disulfonyl chloride: Biphenyl is reacted with an excess of chlorosulfonic acid at a controlled temperature. The reaction mixture is then carefully quenched with ice water, and the resulting solid biphenyl-4,4'-disulfonyl chloride is filtered, washed, and dried.

-

Reduction to this compound: A mixture of stannous chloride dihydrate in glacial acetic acid is treated with anhydrous hydrogen chloride.[1] To this solution, biphenyl-4,4'-disulfonyl chloride is added portion-wise. The reaction is stirred, typically at an elevated temperature, until the reduction is complete (monitored by techniques like TLC). After cooling, the product is isolated by filtration and washed.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for effective purification.

General Protocol:

-

Solvent Selection: A suitable solvent or solvent pair should be identified where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Aromatic solvents like toluene or solvent mixtures such as dichloromethane/hexane or ethanol/water could be potential candidates.[6][7][8][9]

-

Dissolution: The crude product is dissolved in a minimal amount of the hot recrystallization solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the biphenyl rings and the thiol protons. The aromatic protons would likely appear as a set of doublets in the aromatic region (typically δ 7-8 ppm). The thiol proton signal is a singlet and its chemical shift can vary depending on concentration and solvent, but is often found between δ 3-4 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the biphenyl backbone. Due to the symmetry of the molecule, a reduced number of signals is expected. Aromatic carbons typically resonate in the δ 120-140 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include:

| Wavenumber (cm⁻¹) | Assignment |

| ~2550 | S-H stretching (thiol) |

| ~3000-3100 | C-H stretching (aromatic) |

| ~1600, 1485 | C=C stretching (aromatic ring) |

| ~820 | C-H out-of-plane bending (para-substituted benzene) |

Formation of Self-Assembled Monolayers (SAMs)

This compound is widely used to form SAMs on gold surfaces. A typical experimental workflow is as follows:

Caption: Experimental workflow for the formation of a this compound SAM on a gold substrate.

Applications

The primary application of this compound lies in the field of nanotechnology and materials science.

-

Molecular Electronics: Due to its rigid, conjugated structure and ability to form robust connections to metal electrodes via its thiol groups, BPDT is a model compound for studying charge transport through single molecules. It has been used to create molecular junctions to investigate the electrical conductance of a single molecule.

-

Self-Assembled Monolayers (SAMs): BPDT readily forms well-ordered SAMs on gold and other metal surfaces. These SAMs can be used to modify the surface properties of materials, for example, to control wettability, adhesion, and corrosion resistance. They also serve as platforms for the immobilization of other molecules.

-

Biosensors: The ability of BPDT to form stable SAMs makes it a candidate for the development of biosensors. The free thiol group on the outer surface of a SAM can be used to anchor biomolecules such as enzymes, antibodies, or DNA.[10] Changes in the local environment upon binding of a target analyte can then be detected by various analytical techniques.

-

Functionalization of Nanoparticles: this compound can be used to functionalize nanoparticles, such as gold nanoparticles.[11] The dithiol can act as a linker, with one thiol group binding to the nanoparticle surface and the other available for further chemical modification.

Potential Relevance to Drug Development

While direct applications of this compound in drug development are not well-documented, its unique properties offer potential avenues for exploration in this field:

-

Functionalized Nanoparticles for Drug Delivery: Nanoparticles functionalized with BPDT could be developed for targeted drug delivery.[12][13] The exposed thiol group could be used to attach targeting ligands (e.g., antibodies, peptides) that direct the nanoparticle to specific cells or tissues. The drug could be encapsulated within the nanoparticle or conjugated to the BPDT linker.

-

Biosensors for Diagnostics: As mentioned, BPDT-based SAMs can be used in biosensors. In a drug development context, such sensors could be designed to detect biomarkers associated with a particular disease, to monitor drug efficacy, or for high-throughput screening of drug candidates.

-

Pro-drug Design: Although speculative, the disulfide bond is a known cleavable linker in pro-drug design, often being reduced in the intracellular environment. While BPDT itself is a dithiol, its derivatives could potentially be explored in the design of novel pro-drugs that release an active compound upon disulfide bond cleavage.

It is important to note that the toxicity of this compound and its metabolites would need to be thoroughly investigated before any in vivo applications could be considered. The parent compound, biphenyl, has been shown to have some toxic effects.[14]

Conclusion

This compound is a versatile molecule with well-established applications in materials science, particularly in the formation of self-assembled monolayers and the study of molecular electronics. Its rigid structure and reactive thiol groups provide a robust platform for surface modification and the construction of nanoscale architectures. While its direct role in drug development is yet to be explored, the principles of its application in functionalizing surfaces and nanoparticles offer intriguing possibilities for the design of novel drug delivery systems and diagnostic tools. Further research into the biocompatibility and biological activity of BPDT and its derivatives is warranted to unlock its full potential in the biomedical field.

References

- 1. Biphenyl-4,4'-dithiol | 6954-27-4 [chemicalbook.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Biphenyl-4,4'-dithiol price,buy Biphenyl-4,4'-dithiol - chemicalbook [chemicalbook.com]

- 4. Biphenyl-4,4 -dithiol 95 6954-27-4 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. reddit.com [reddit.com]

- 8. m.youtube.com [m.youtube.com]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. Functionalized Nanoparticles for Medical Applications: - American Chemical Society [acs.digitellinc.com]

- 12. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multifunctional Nanoparticles for Drug Delivery and Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4,4'-Biphenyldithiol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Biphenyldithiol (BPDT), a critical organosulfur compound utilized in the fields of molecular electronics, self-assembled monolayers (SAMs), and materials science. Recognizing the pivotal role of solubility in experimental design, process optimization, and formulation development, this document collates available qualitative solubility information and provides inferred quantitative data based on structurally analogous compounds. Furthermore, it outlines detailed experimental protocols for the precise determination of BPDT solubility, offering a foundational resource for researchers, chemists, and professionals in drug and materials development.

Introduction

This compound is a bifunctional molecule characterized by a biphenyl backbone with thiol groups at the 4 and 4' positions. This unique structure allows for strong interactions with metal surfaces, particularly gold, making it an essential building block for the construction of molecular bridges and self-assembled monolayers. The efficiency of these applications is fundamentally dependent on the ability to prepare homogeneous solutions of BPDT, necessitating a thorough understanding of its solubility in various common laboratory solvents. This guide aims to address the current gap in readily available, consolidated solubility data for this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀S₂ | [1] |

| Molecular Weight | 218.34 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 165-174 °C | [2] |

| pKa | 6.04 ± 0.10 (Predicted) | [1] |

| Storage Temperature | -20°C | [2] |

Solubility of this compound

Direct quantitative solubility data for this compound in common organic solvents is not extensively reported in peer-reviewed literature. However, based on the solubility of structurally similar biphenyl derivatives, such as 4,4'-biphenyldicarboxylic acid and its dimethyl ester, a qualitative and estimated quantitative solubility profile can be inferred. Dithiols, in general, exhibit solubility properties comparable to their corresponding monothiols.

Qualitative and Inferred Quantitative Solubility Data

The expected solubility of this compound in a range of common laboratory solvents is summarized in Table 2. It is anticipated that polar aprotic solvents will be most effective at dissolving BPDT due to the polar nature of the thiol groups and the aromatic biphenyl core. The quantitative data provided for Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are for the structurally related compound, Dimethyl biphenyl-4,4'-dicarboxylate, and should be considered as an estimation for this compound.[3]

Table 2: Qualitative and Inferred Quantitative Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility (Inferred) | Inferred Quantitative Solubility (mg/mL) at Room Temperature |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | ~1[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | ~0.25[3] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Data not available |

| Chloroform | Nonpolar | Sparingly Soluble | Data not available |

| Toluene | Nonpolar | Sparingly Soluble | Data not available |

| Ethanol | Polar Protic | Sparingly Soluble | Data not available |

| Methanol | Polar Protic | Sparingly Soluble | Data not available |

| Acetic Acid | Polar Protic | Moderately Soluble (with heating) | Data not available |

| Benzene | Nonpolar | Sparingly Soluble | Data not available |

| Aqueous Alkali Hydroxide | Aqueous (basic) | Soluble (deprotonation of thiol) | Data not available |

Note: The quantitative values are for Dimethyl biphenyl-4,4'-dicarboxylate and serve as an estimate for this compound.[3]

Experimental Protocols for Solubility Determination

To obtain precise and accurate solubility data for this compound, standardized experimental protocols are essential. The following section details the widely accepted isothermal equilibrium (shake-flask) method.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining the thermodynamic solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method. A pre-established calibration curve of known concentrations of BPDT in the same solvent is required for accurate quantification.

-

Calculation: Calculate the solubility (S) using the following equation:

S (mg/mL) = (C * DF * V) / V₀

Where:

-

C = Concentration of the diluted solution (mg/mL)

-

DF = Dilution factor

-

V = Final volume of the diluted solution (mL)

-

V₀ = Initial volume of the supernatant withdrawn (mL)

-

Figure 1: Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps of the isothermal equilibrium method for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. For endothermic dissolution processes, heating the solvent will allow more BPDT to dissolve.

-

Solvent Polarity: As a molecule with both polar (thiol) and nonpolar (biphenyl) characteristics, the choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are expected to be effective due to their ability to interact with the thiol groups without donating a proton, while also solvating the aromatic rings.

-

Purity of this compound: Impurities can affect the measured solubility. It is recommended to use a highly purified sample for accurate determinations.

-

pH (for aqueous solutions): In aqueous solutions, the pH will significantly impact solubility. In basic conditions, the thiol groups will deprotonate to form the more soluble thiolate anions.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound. While specific quantitative data remains scarce, a qualitative understanding and estimations based on analogous compounds suggest that polar aprotic solvents are the most suitable for dissolving this compound. The provided experimental protocol for the isothermal equilibrium method offers a robust framework for researchers to determine precise solubility values tailored to their specific experimental conditions. Accurate solubility data is fundamental for advancing the application of this compound in pioneering research and development endeavors.

References

A Technical Guide to the Theoretical Investigation of 4,4'-Biphenyldithiol Molecular Orbitals

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Biphenyldithiol (BPDT) is a cornerstone molecule in the field of molecular electronics, frequently employed as a molecular wire in single-molecule junctions. Its simple, rigid biphenyl backbone and thiol anchor groups, which readily bind to gold electrodes, make it an ideal candidate for fundamental studies of charge transport. Understanding the electronic structure of BPDT, particularly the nature and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting and interpreting its conductive properties. This guide provides an in-depth overview of the theoretical methods used to study BPDT's molecular orbitals, summarizes key quantitative data, and outlines the standard computational workflow.

Theoretical Methodologies in Molecular Orbital Analysis

The electronic properties of molecules like BPDT are governed by the principles of quantum mechanics. Computational chemistry provides essential tools to solve the complex equations that describe molecular systems, offering profound insights into molecular orbital energies and spatial distributions.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the most prevalent computational method for investigating the electronic structure of molecules in materials science and chemistry.[1] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach provides a balance between accuracy and computational cost, making it suitable for molecules of the size of BPDT and larger systems that include electrode surfaces.[2] Various functionals are used within the DFT framework to approximate the exchange-correlation energy, a key quantum mechanical term. Common functionals include B3LYP, CAM-B3LYP, and ωB97XD.[3][4]

Basis Sets

In computational chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Larger basis sets with more functions provide greater flexibility and yield more accurate results at a higher computational cost. For molecules containing sulfur, such as BPDT, basis sets like 6-311++G(d,p) are often employed, while for systems including metal atoms (e.g., gold electrodes), basis sets like LANL2DZ are common.[1][3][4]

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity and electronic properties.[5]

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate electrons (its ionization potential).[5] In the context of molecular junctions, the HOMO level is a primary channel for hole transport.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. Its energy relates to the molecule's ability to accept electrons (its electron affinity).[5] The LUMO level facilitates electron transport.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and electrical conductivity.[6][7] A smaller gap generally implies that the molecule is more easily excited and more conductive.[7]

Quantitative Data on Molecular Orbitals

The calculated energies of frontier orbitals are highly sensitive to the chosen theoretical method (DFT functional and basis set), the molecular conformation (specifically the dihedral angle between the two phenyl rings in BPDT), and the simulated environment (gas phase, solvent, or between electrodes). The following table presents representative data for biphenyl derivatives from theoretical studies to illustrate typical values.

| Molecule/System | HOMO (eV) | LUMO (eV) | Gap (eV) | Computational Method |

| 4,4'-dimethoxy-1,1-biphenyl | - | - | 4.57 | DFT |

| Diphenyl[...]phosphine oxide (EMPA1) | -6.9 | -2.8 | 4.1 | Differential Pulse Voltammetry |

| Benzyl[...]hydrazinecarbodithioate | -7.28 | -4.92 | 2.36 | B3LYP/6-31G+(d,p) |

| Generic Drug-like Compound (Optimal Range) | -6 to -9 | 0 to +3 | 4 to 8 | General Guideline |

Note: The values for EMPA1 are experimental but illustrate the deep HOMO level that can be found in related molecules.[8] The values for the hydrazinecarbodithioate and the optimal range provide context for typical computational results and desired properties in different fields.[6][9]

Experimental Protocols: A Standard Computational Workflow

The "experimental protocol" for a theoretical study involves a well-defined computational workflow. The following steps outline the standard procedure for calculating the molecular orbitals of this compound using DFT.

Detailed Methodologies

-

Structure Preparation: A 3D model of the BPDT molecule is constructed using molecular modeling software. The initial geometry can be based on known crystallographic data or standard bond lengths and angles.

-

Geometry Optimization: A geometry optimization calculation is performed. This process iteratively adjusts the atomic coordinates to find the lowest energy (most stable) conformation of the molecule. This step is crucial as the molecular geometry significantly influences the orbital energies. DFT methods, such as B3LYP with a 6-31G(d) basis set, are commonly used for this purpose.[7][10]

-

Frequency Calculation: Following optimization, a frequency calculation is typically run to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, a more accurate single-point energy calculation is performed, often with a larger basis set (e.g., 6-311++G(d,p)) to obtain reliable electronic properties.[3] This calculation yields the energies of all molecular orbitals, including the HOMO and LUMO.

-

Orbital Visualization and Analysis: The resulting molecular orbitals are visualized to understand their spatial distribution. For BPDT, the HOMO and LUMO are typically delocalized π-orbitals extending across the biphenyl backbone. Further analysis, such as Natural Bond Orbital (NBO) or Molecular Electrostatic Potential (MEP) analysis, can be performed to investigate charge distribution and reactive sites.[3][6]

-

Device Simulation (Optional): For studies focused on molecular electronics, the optimized BPDT molecule is placed between simulated metal (e.g., gold) electrodes. The entire system (electrodes + molecule) is then analyzed to study how the molecular orbitals align with the metal's Fermi level and to calculate transport properties like conductance.[2][11]

Workflow Visualization

Caption: Computational workflow for molecular orbital analysis of this compound.

Conclusion

Theoretical studies, predominantly using Density Functional Theory, are indispensable for elucidating the electronic structure of this compound. These computational methods provide detailed information on the HOMO, LUMO, and the HOMO-LUMO gap, which are fundamental parameters governing the molecule's behavior in electronic devices. By simulating the molecular orbitals and understanding their interaction with metal electrodes, researchers can predict charge transport mechanisms and rationally design next-generation molecular components with tailored electronic properties. The standardized computational workflow detailed herein provides a robust framework for obtaining reliable and predictive insights into this pivotal molecular system.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. DFT-calculation of the structural isomers of (1-methyl-4-phenyl-1-azabuta-1,3-diene)tetracarbonyliron(0) and (4-phenyl-1-oxabuta-1,3-diene)tetracarbonyliron(0) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. scispace.com [scispace.com]

- 11. Quantum chemical study of electronic transport properties of biphenyldithiol molecular junction - Beijing Institute of Technology [pure.bit.edu.cn]

Spectroscopic Characterization of 4,4'-Biphenyldithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4,4'-Biphenyldithiol (BPDT), a molecule of significant interest in molecular electronics, self-assembled monolayers, and nanotechnology. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic features of BPDT, supported by experimental data where available. This document also outlines detailed experimental protocols for acquiring these spectra and visualizes the analytical workflow.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₂H₁₀S₂. Its structure consists of a biphenyl core with thiol (-SH) groups at the 4 and 4' positions. This bifunctionality allows it to act as a molecular linker, forming self-assembled monolayers on metal surfaces, which is a key aspect of its application in nanoscale devices. Spectroscopic characterization is crucial for confirming the structure, purity, and orientation of BPDT in these applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR are essential for confirming the arrangement of protons and carbon atoms in the biphenyl framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the thiol protons. Due to the symmetry of the molecule, the four aromatic protons on each ring are chemically equivalent, but will appear as two sets of doublets due to ortho- and meta-coupling.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -SH) | ~ 7.3 - 7.5 | Doublet |

| Aromatic (meta to -SH) | ~ 7.5 - 7.7 | Doublet |

| Thiol (-SH) | ~ 3.4 - 3.6 | Singlet |

Note: Expected chemical shifts are based on general principles for aromatic thiols and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of this compound. Due to the molecule's symmetry, only six distinct carbon signals are expected.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C-S | ~ 128 - 132 |

| Aromatic C-H (ortho to -SH) | ~ 128 - 130 |

| Aromatic C-H (meta to -SH) | ~ 126 - 128 |

| Quaternary Carbon (C-C bridge) | ~ 138 - 142 |

Note: Expected chemical shifts are based on general principles and data for similar biphenyl compounds.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying functional groups and studying molecular symmetry.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will be dominated by vibrations of the aromatic rings and the thiol groups.

Table 3: Key FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2600 - 2550 | S-H stretch |

| ~ 1600 - 1580 | Aromatic C=C stretch |

| ~ 1500 - 1400 | Aromatic C=C stretch |

| ~ 850 - 800 | para-disubstituted C-H bend (out-of-plane) |

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it an excellent technique for studying the biphenyl backbone and the S-H and potential S-S bonds. The Raman spectrum of solid this compound has been reported and key vibrational modes are assigned.[1]

Table 4: Key Raman Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 1595 | Ring stretching |

| 1284 | Ring stretching |

| 1078 | C-H in-plane bending |

| 1000 | Ring breathing |

| 735 | Ring deformation |

| 330 | C-S stretching |

Data sourced from studies on the ordinary Raman spectrum of solid this compound.[1]

Experimental Protocols

Detailed methodologies for obtaining high-quality spectroscopic data are crucial for reproducible research.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Reference: Tetramethylsilane (TMS) at 0 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)

FT-IR Spectroscopy Protocol

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

Raman Spectroscopy Protocol

Sample Preparation:

-

Place a small amount of solid this compound powder onto a microscope slide or into a capillary tube.

Instrument Parameters:

-

Spectrometer: Raman microscope

-

Laser Excitation Wavelength: 532 nm or 785 nm

-

Laser Power: Use low laser power (e.g., < 5 mW) to avoid sample degradation.

-

Objective: 50x or 100x

-

Integration Time: 10-60 seconds

-

Accumulations: 2-5

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the spectroscopic characterization process and the relationship between the different techniques.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Relationship between spectroscopic techniques for analyzing this compound.

References

A Technical Guide to Self-Assembled Monolayers of 4,4'-Biphenyldithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Self-assembled monolayers (SAMs) provide a robust and versatile platform for tailoring surface properties at the molecular level. Among the various molecules used for SAM formation, 4,4'-Biphenyldithiol (BPDT) offers a unique combination of a rigid aromatic backbone and dual thiol anchor points. This structure is ideal for creating thermally stable, well-defined monolayers and for bridging two surfaces, such as a metal electrode and a nanoparticle, making it highly valuable in molecular electronics, biosensing, and nanotechnology. This guide provides an in-depth overview of the synthesis of BPDT, the mechanism and challenges of SAM formation, key characterization techniques, and detailed experimental protocols.

Introduction to this compound (BPDT)

This compound (also known as 4,4'-Dimercaptobiphenyl) is an aromatic dithiol with the chemical formula C₁₂H₁₀S₂.[1] Its structure consists of two phenyl rings linked together, with a thiol (-SH) group at the para position of each ring. This rigid, conjugated structure and the presence of thiol groups at both ends make BPDT an excellent candidate for forming highly ordered and stable self-assembled monolayers on various substrates, most notably gold, silver, and gallium arsenide.[1]

One thiol group can form a strong covalent bond with the substrate, while the second, outward-facing thiol group remains available for further functionalization. This allows for the creation of hierarchical structures, such as linking nanoparticles to a surface or forming molecular junctions for electronic measurements.[1]

Synthesis of this compound

BPDT is typically synthesized by the chemical reduction of a more stable precursor, 4,4'-Biphenyldisulfonyl chloride. This precursor is commercially available and can be effectively reduced to the corresponding dithiol using a strong reducing agent like stannous chloride (SnCl₂) in an acidic environment.

Experimental Protocol: Synthesis of BPDT

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4,4'-Biphenyldisulfonyl chloride (1 equivalent).

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (typically 4-6 equivalents) to a vessel containing concentrated hydrochloric acid (HCl).

-

Reduction: Carefully add the SnCl₂/HCl mixture to the flask containing the sulfonyl chloride precursor. The reaction is often exothermic and may require cooling in an ice bath to control the temperature.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with deionized water to remove residual acid and tin salts. The crude BPDT can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white to pale yellow crystalline solid.

-

Storage: The purified BPDT should be stored under an inert atmosphere and at a low temperature (e.g., -20°C) to prevent oxidation of the thiol groups.[2]

Formation of BPDT Self-Assembled Monolayers

The formation of a BPDT SAM on a gold surface is a spontaneous process driven by the strong affinity of sulfur for gold, resulting in the formation of a stable gold-thiolate (Au-S) bond. However, the bifunctional nature of BPDT introduces a significant challenge not present with monothiols: the potential for multilayer formation.

The Challenge: Multilayer Formation

While one thiol group anchors the molecule to the substrate, the terminal thiol group is susceptible to oxidative coupling, where two thiol groups react to form a disulfide bond (S-S). This can lead to the formation of disordered, covalently linked multilayers on top of the initial monolayer, compromising the uniformity and functionality of the surface.

The Solution: Additives for Monolayer Control

To suppress the formation of disulfide-bridged multilayers, a reducing or capping agent can be added to the self-assembly solution. Tri-n-butylphosphine (TBP) has been shown to be effective. TBP prevents the oxidative coupling of terminal thiol groups, allowing for the formation of a well-ordered, "standing-up" monolayer where the terminal thiol groups remain free and accessible.

Characterization of BPDT SAMs

A combination of surface-sensitive techniques is required to confirm the formation, quality, and orientation of BPDT monolayers.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the surface. For BPDT SAMs on gold, the high-resolution S 2p spectrum is critical. A peak at a binding energy of approximately 162.0 eV is characteristic of a sulfur atom covalently bonded to gold (a thiolate), confirming chemisorption. The absence or minimization of peaks at higher binding energies (~164 eV for free thiol or >166 eV for oxidized sulfur species) indicates a high-quality, well-formed monolayer.

-

Spectroscopic Ellipsometry: This technique measures the change in polarization of light upon reflection from a surface to determine the thickness of the monolayer. For a well-ordered, vertically oriented BPDT monolayer, the expected thickness is approximately 1.0 - 1.2 nm . This is a key indicator of monolayer versus multilayer formation.

-

Contact Angle Goniometry: The measurement of the water contact angle provides information about the surface energy or hydrophobicity/hydrophilicity. A bare gold substrate is moderately hydrophilic. A BPDT monolayer presenting free thiol groups is also expected to be hydrophilic, with a water contact angle significantly lower than that of a hydrophobic, methyl-terminated alkanethiol SAM (which is typically >110°).

-

Reflection-Absorption Infrared Spectroscopy (RAIRS): RAIRS provides information about the chemical bonds and molecular orientation within the monolayer. By analyzing the vibrational modes of the biphenyl rings, one can infer the average tilt angle of the molecules relative to the surface normal.

Quantitative Data Summary

| Parameter | Technique | Typical Value | Significance |

| S 2p₃/₂ Binding Energy (Au-S) | XPS | 162.0 ± 0.5 eV | Confirms covalent Au-thiolate bond formation. |

| S 2p₃/₂ Binding Energy (S-H/S-S) | XPS | 163.5 - 165.0 eV | Indicates unbound thiols or disulfide formation. |

| Monolayer Thickness | Ellipsometry | ~1.0 - 1.2 nm | Differentiates monolayer from multilayer coverage. |

| Advancing Water Contact Angle | Goniometry | 40° - 70° (Expected) | Indicates a hydrophilic surface due to terminal -SH groups. |

Detailed Experimental Protocols

Protocol for BPDT SAM Preparation

This protocol describes the formation of a BPDT monolayer on a gold-coated silicon wafer.

-

Substrate Preparation:

-

Obtain gold-coated substrates (e.g., silicon wafer with a Ti/Au layer).

-

Clean the substrates to remove organic contaminants. A common method is immersion in a "Piranha" solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

-

Alternatively, use an oxygen plasma or UV/Ozone cleaner.

-

Rinse the cleaned substrates copiously with deionized water, followed by ethanol.

-

Dry the substrates under a stream of high-purity nitrogen gas. Use immediately.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of BPDT in a high-purity, anhydrous solvent such as ethanol or dichloromethane.

-

If monolayer control is desired, add tri-n-butylphosphine (TBP) to the solution to a final concentration of 1 mM.

-

-

Self-Assembly:

-

Immediately immerse the clean, dry gold substrates into the BPDT solution.

-

Seal the container and leave it undisturbed in a dark place (to avoid photo-oxidation) for 12 to 24 hours at room temperature. For best results, purge the container with an inert gas (N₂ or Ar) before sealing.

-

-

Rinsing and Drying:

-

After the immersion period, carefully remove the substrates from the solution.

-

Rinse them thoroughly with fresh solvent (the same used for the solution) to remove any non-covalently bound (physisorbed) molecules.

-

Dry the substrates again under a stream of nitrogen. The SAM-coated substrates are now ready for characterization or further use.

-

Protocol for XPS Characterization

-

Sample Introduction: Mount the SAM-coated substrate onto a sample holder using conductive tape or clips to prevent charging. Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Data Acquisition:

-

Perform a survey scan over a wide binding energy range (e.g., 0-1000 eV) to identify all elements present on the surface. Expect to see signals from Au, S, C, and possibly O.

-

Perform high-resolution scans over the specific regions of interest: S 2p, C 1s, and Au 4f.

-

-

Data Analysis:

-

Calibrate the binding energy scale of the spectra by setting the Au 4f₇/₂ peak to 84.0 eV.

-

Fit the high-resolution S 2p spectrum using appropriate software. The spectrum should be fit with doublets (for the 2p₃/₂ and 2p₁/₂ spin-orbit splitting).

-

Identify the component peak centered around 162.0 eV, corresponding to the Au-S thiolate bond.

-

Quantify the relative areas of different sulfur species to assess monolayer quality.

-

Applications in Research and Development

The unique properties of BPDT SAMs make them suitable for a range of advanced applications:

-

Molecular Electronics: BPDT can act as a molecular wire, bridging two electrodes (e.g., in a scanning tunneling microscope junction) to measure the conductance of a single molecule or a small number of molecules.

-

Nanoparticle Assembly: The terminal thiol groups can be used to anchor gold or other nanoparticles to a substrate, creating well-defined arrays for applications in plasmonics and catalysis.

-

Biosensors: BPDT can serve as a linker molecule to immobilize biomolecules (e.g., enzymes, antibodies) on a sensor surface while maintaining electrical communication with the underlying electrode.

-

Drug Development: Functionalized surfaces created with BPDT can be used to study protein adsorption, cell adhesion, and other biological interactions relevant to drug delivery and biocompatibility.

Conclusion

Self-assembled monolayers of this compound represent a powerful tool for surface engineering. While their bifunctional nature presents the challenge of multilayer formation, this can be overcome with controlled deposition conditions. Through proper synthesis, formation, and characterization using techniques like XPS and ellipsometry, BPDT SAMs provide a reliable and highly stable platform for advancing research in molecular-scale electronics, biosensing, and the development of novel biomaterials.

References

Pioneering Investigations into the Electrical Conductivity of 4,4'-Biphenyldithiol: A Technical Guide

An in-depth exploration of the foundational experimental and theoretical studies that established 4,4'-biphenyldithiol (BPDT) as a cornerstone molecule in the field of molecular electronics. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the early methodologies and findings related to the conductive properties of this pivotal organic molecule.

Introduction to Early Studies on this compound Conductivity

In the nascent field of molecular electronics, the quest for a fundamental understanding of charge transport through single molecules was paramount. This compound (BPDT) emerged as a canonical system for these early investigations due to its rigid, conjugated structure and the ability of its terminal thiol groups to form robust chemical bonds with gold electrodes. Seminal studies in the late 1990s and early 2000s utilized sophisticated techniques such as the Mechanically Controlled Break Junction (MCBJ) and the Scanning Tunneling Microscopy Break Junction (STM-BJ) to probe the conductance of individual BPDT molecules. These pioneering efforts laid the groundwork for our current understanding of structure-function relationships at the molecular scale and continue to inform the design of novel molecular electronic components.

Synthesis of this compound

The availability of high-purity this compound was crucial for reproducible conductivity measurements. An early and common method for its synthesis involves the reduction of biphenyl-4,4'-disulfonyl chloride.

Experimental Protocol: Synthesis via Reduction

-

Starting Material: Biphenyl-4,4'-disulfonyl chloride is used as the precursor.

-

Reduction Reaction: A mixture of stannous chloride dihydrate in glacial acetic acid is prepared. Anhydrous hydrogen chloride gas is then bubbled through this solution.[1]

-

Addition of Precursor: The biphenyl-4,4'-disulfonyl chloride is added to the acidic reducing mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until the reduction is complete.

-

Workup: The reaction mixture is then poured into ice-water, leading to the precipitation of the crude this compound.

-

Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol or a toluene/hexane mixture.

-

Characterization: The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its purity and identity.

Experimental Protocols for Conductivity Measurements

The early measurements of single-molecule conductance relied on the precise mechanical control of nanoscale gaps between two electrodes. The two most prominent techniques employed were the Mechanically Controlled Break Junction (MCBJ) and the Scanning Tunneling Microscopy Break Junction (STM-BJ).

Mechanically Controlled Break Junction (MCBJ)

The MCBJ technique offers a highly stable platform for forming and repeatedly breaking a molecular junction.

Experimental Protocol:

-

Fabrication of the Junction: A notched gold wire is fabricated on a flexible substrate (e.g., phosphor bronze covered with a polyimide layer).

-

Mounting: The substrate is mounted in a three-point bending apparatus.

-

Molecule Deposition: A solution of this compound in a suitable solvent (e.g., toluene) is deposited onto the notched gold wire, allowing for the self-assembly of the molecules on the gold surface.[2]

-

Junction Formation: The substrate is bent using a piezoelectric element, which stretches and eventually breaks the gold wire at the notch, forming two atomically sharp electrodes.

-

Conductance Measurement: As the electrodes are pulled apart, a single BPDT molecule can bridge the nanogap. A constant bias voltage is applied across the junction, and the resulting current is measured.

-

Data Acquisition: The conductance is recorded as a function of electrode displacement. This process is repeated thousands of times to build up a statistical distribution of conductance values.[2]

Scanning Tunneling Microscopy Break Junction (STM-BJ)

The STM-BJ technique utilizes the fine positional control of an STM tip to create and break molecular junctions.

Experimental Protocol:

-

Substrate Preparation: A gold substrate (often Au(111)) is prepared and cleaned.

-

Molecule Deposition: The gold substrate is immersed in a dilute solution of this compound in a suitable solvent (e.g., a mixture of THF and mesitylene) to allow for the formation of a self-assembled monolayer.

-

Junction Formation: An STM tip (typically made of gold) is repeatedly brought into contact with the substrate and then withdrawn.

-

Conductance Measurement: During the withdrawal process, a single BPDT molecule can bridge the gap between the tip and the substrate. A constant bias voltage is applied, and the current is measured as a function of the tip-substrate distance.

-

Data Analysis: Thousands of these current-distance traces are collected to generate conductance histograms, from which the most probable conductance value for a single-molecule junction can be determined.[3]

Quantitative Conductivity Data

The following table summarizes representative quantitative data from early and foundational studies on the conductivity of this compound.

| Molecule | Experimental Technique | Conductance (G₀) | Bias Voltage (V) | Solvent/Environment | Reference |

| This compound | MCBJ | ~0.01 | Low bias | Dry (in vacuum) | [2] |

| This compound | STM-BJ | Varies with torsion angle | 0.1 | THF/Mesitylene |

Note: G₀ is the quantum of conductance, approximately 77.5 µS.

Mandatory Visualization

Caption: Generalized experimental workflow for determining the conductivity of this compound.

Charge Transport Mechanism

Early theoretical and experimental studies established that charge transport through this compound is primarily a coherent tunneling process. The key electronic orbitals involved are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For BPDT, the HOMO is energetically closer to the Fermi level of the gold electrodes than the LUMO. Consequently, charge transport is dominated by hole tunneling through the HOMO level. The efficiency of this transport is highly dependent on the degree of π-conjugation between the two phenyl rings. The conductance is maximized when the two rings are coplanar (a torsion angle of 0°) and decreases as the torsion angle increases, following a cos²(θ) relationship, where θ is the torsion angle.[4] This is because twisting the rings disrupts the π-orbital overlap, thereby reducing the electronic coupling along the molecular backbone.

Mandatory Visualization

References

- 1. Biphenyl-4,4'-dithiol | 6954-27-4 [chemicalbook.com]

- 2. Conductance through single biphenyl molecules: symmetric and asymmetric coupling to electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of conformation on conductance of biphenyl-dithiol single-molecule contacts - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4,4'-Biphenyldithiol: Current Research and Future Directions

Introduction

This compound (BPDT) is a rigid, aromatic dithiol that has garnered significant attention in the scientific community for its unique electronic and self-assembly properties. Its bifunctional nature, with thiol groups at either end of a conjugated biphenyl backbone, allows it to act as a molecular linker, forming stable connections between metallic surfaces and other molecules or nanoparticles. This property has made it a cornerstone molecule in the fields of molecular electronics, nanotechnology, and surface science.

This technical guide provides a comprehensive overview of the current state of research on this compound. It details its fundamental properties, synthesis, and key applications, along with detailed experimental protocols. Furthermore, this guide explores potential future research directions, aiming to inspire new investigations into this versatile molecule, including its nascent potential in the realm of drug development.

Properties of this compound

A thorough understanding of the physicochemical properties of BPDT is essential for its application in various research fields.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀S₂ | |

| Molecular Weight | 218.34 g/mol | |

| CAS Number | 6954-27-4 | |

| Appearance | White to yellow powder/crystal | |

| Melting Point | 165-174 °C | |

| Boiling Point (Predicted) | 366.4 ± 35.0 °C | |

| Density (Predicted) | 1.213 ± 0.06 g/cm³ | |

| pKa (Predicted) | 6.04 ± 0.10 | |

| Storage Temperature | -20°C |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and quality control of BPDT.

| Spectroscopic Technique | Key Features and Observations | Reference |

| ¹H NMR | Data for biphenyl (parent compound): δ 7.59 (d, 4H), 7.43-7.39 (t, 4H), 7.33-7.30 (d, 2H) ppm in CDCl₃. The thiol protons of BPDT would appear as a singlet, typically in the range of 3-4 ppm, which may be broad and exchangeable with D₂O. | |

| ¹³C NMR | Data for biphenyl (parent compound): δ 141.3, 128.8, 128.6, 127.3, 127.2 ppm in CDCl₃. The carbon atoms attached to the sulfur in BPDT would show a distinct chemical shift. | |

| Infrared (IR) Spectroscopy | The S-H stretching vibration is expected around 2550-2600 cm⁻¹, although it is often weak. Aromatic C-H stretching is observed above 3000 cm⁻¹. C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. | |

| Raman Spectroscopy | A strong S-H stretching band is typically absent in Surface-Enhanced Raman Spectroscopy (SERS) when BPDT is adsorbed on a metal surface, indicating deprotonation and formation of a metal-thiolate bond. Prominent bands include C-S stretching (~1080 cm⁻¹), C-C stretching (~1277 cm⁻¹), and stretching of the C-C bond connecting the phenyl rings (~1585 cm⁻¹). |

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of biphenyl-4,4'-disulfonyl chloride.

Experimental Protocol: Synthesis via Reduction of Disulfonyl Chloride

This protocol is a general representation and may require optimization based on laboratory conditions and desired purity.

-

Preparation of Biphenyl-4,4'-disulfonyl chloride: This intermediate can be synthesized from biphenyl through chlorosulfonation using chlorosulfonic acid.

-

Reduction to Dithiol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add biphenyl-4,4'-disulfonyl chloride.

-

Add a suitable solvent, such as glacial acetic acid.

-

A reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O), is added in excess.

-

The mixture is heated to reflux with stirring for several hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The product is typically precipitated by pouring the reaction mixture into ice-water.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Synthesis of this compound.

Key Research Applications

Self-Assembled Monolayers (SAMs)

BPDT readily forms highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. These SAMs are of great interest for modifying surface properties, creating well-defined interfaces for molecular electronics, and serving as platforms for biosensors.

Experimental Protocol: Formation of BPDT SAMs on Gold

This protocol is adapted from general procedures for forming thiol-based SAMs on gold substrates.

-

Substrate Preparation:

-

Use gold-coated substrates (e.g., silicon wafers with a thin layer of evaporated gold).

-

Clean the gold substrate to remove organic contaminants. A common method is immersion in "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for a few minutes. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care.

-

Rinse the substrate thoroughly with deionized water and then with ethanol.

-

Dry the substrate under a stream of dry nitrogen.

-

-

SAM Formation:

-

Prepare a dilute solution of BPDT (e.g., 1 mM) in a high-purity solvent such as ethanol or toluene.

-

Immerse the clean, dry gold substrate into the BPDT solution in a clean container.

-

To obtain highly ordered monolayers, the self-assembly process is typically carried out for 12-24 hours at room temperature. To minimize oxidation, the container can be purged with an inert gas like nitrogen or argon.

-

-

Rinsing and Drying:

-

After the assembly period, remove the substrate from the solution with clean tweezers.

-

Rinse the substrate thoroughly with the same solvent used for the solution to remove non-chemisorbed molecules.

-

Dry the substrate again under a stream of dry nitrogen.

-

-

Characterization:

-

The quality and properties of the SAM can be characterized using techniques such as X-ray photoelectron spectroscopy (XPS), reflection-absorption infrared spectroscopy (RAIRS), ellipsometry, and contact angle measurements.

-

Workflow for BPDT SAM formation.

Molecular Electronics

BPDT is a model molecule for studying charge transport through single-molecule junctions. Its rigid structure and well-defined length make it an ideal candidate for creating molecular wires that can be integrated into electronic circuits.

Experimental Protocol: Measuring Single-Molecule Conductance

A common technique for measuring the conductance of a single molecule is the mechanically controlled break junction (MCBJ) or scanning tunneling microscope-break junction (STM-BJ) method.

-

Junction Fabrication:

-

A nanometer-scale gap is created between two gold electrodes. In an MCBJ setup, this is achieved by mechanically bending a substrate with a gold wire, causing it to break. In an STM-BJ, the STM tip is repeatedly brought into and out of contact with a gold substrate.

-

-

Molecule Deposition:

-

A dilute solution of BPDT in a suitable solvent (e.g., toluene) is deposited onto the electrode setup.

-

-

Conductance Measurement:

-

A bias voltage is applied across the electrodes, and the current is measured as the junction is repeatedly opened and closed.

-

When a BPDT molecule bridges the gap between the two electrodes, a characteristic step or plateau appears in the conductance trace.

-

Thousands of these traces are collected and compiled into a conductance histogram, where peaks correspond to the conductance of a single BPDT molecule.

-

-

Data Analysis:

-

The positions of the peaks in the conductance histogram provide the most probable conductance values for the single-molecule junction.

-

I-V curves can also be measured to further characterize the electronic properties of the molecular junction.

-

Single-molecule conductance measurement.

Nanoparticle Functionalization

The dithiol nature of BPDT allows it to act as a linker to functionalize nanoparticles, creating stable, well-defined surface modifications. This is crucial for applications in catalysis, sensing, and drug delivery.

Experimental Protocol: Functionalization of Gold Nanoparticles (AuNPs)

This protocol is based on a wet chemical reduction method for synthesizing and functionalizing AuNPs.

-

Synthesis of AuNPs:

-

A common method is the reduction of a gold salt, such as tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O), with a reducing agent like sodium borohydride (NaBH₄).

-

A phase-transfer agent, such as tetraoctylammonium bromide (TOAB), is often used to transfer the gold salt to an organic phase (e.g., toluene).

-

-

Functionalization with BPDT:

-

A solution of BPDT in the same organic solvent is added to the reaction mixture containing the gold precursor and phase-transfer agent.

-

The reducing agent (NaBH₄ in an aqueous solution) is then added dropwise with vigorous stirring. The color of the organic phase will change, indicating the formation of AuNPs.

-

The reaction is typically stirred for several hours at room temperature.

-

-

Purification:

-

The functionalized AuNPs are purified to remove excess BPDT and other reagents. This is often done by repeated centrifugation and redispersion in a clean solvent (e.g., ethanol).

-

-

Characterization:

-

The functionalized AuNPs can be characterized by UV-Vis spectroscopy (to observe the surface plasmon resonance peak), transmission electron microscopy (TEM) for size and morphology, and dynamic light scattering (DLS) for hydrodynamic diameter.

-

Functionalization of gold nanoparticles.

Biosensors

The ability of BPDT to form robust SAMs with a free thiol group exposed makes it a promising candidate for the fabrication of biosensors. The exposed thiol can be used to immobilize biomolecules such as enzymes, antibodies, or DNA.

Conceptual Experimental Protocol: Fabrication of a BPDT-based Electrochemical Biosensor

This protocol outlines a general approach for constructing a biosensor.

-

Electrode Modification:

-

Form a SAM of BPDT on a gold electrode as described previously. This creates a surface with exposed thiol groups.

-

-

Biomolecule Immobilization:

-

The exposed thiol groups can be used to covalently attach a biorecognition element (e.g., an enzyme or antibody). This may require activation of the biomolecule or the use of a cross-linker.

-

-

Blocking:

-

Any remaining active sites on the electrode surface are blocked with an inert molecule (e.g., a short-chain alkanethiol) to prevent non-specific binding.

-

-

Detection:

-

The biosensor is exposed to the sample containing the target analyte.

-